ADC In Vivo Comparison: PEG12 vs. PEG4/PEG8
In a head-to-head comparison of DAR8-ADCs constructed with pendant-type PEG linkers of varying lengths, the PEG12-containing ADC demonstrated superior tolerability and maintained high anti-tumor activity relative to PEG4 and PEG8 analogs [1].
| Evidence Dimension | In Vivo Tolerability |
|---|---|
| Target Compound Data | DAR8-ADC with PEG12 linker: No weight loss observed in mouse model. |
| Comparator Or Baseline | DAR8-ADC with PEG4 and PEG8 linkers. |
| Quantified Difference | Only the PEG12-ADC group showed no weight loss, indicating higher tolerability compared to shorter PEG linker groups. Both PEG8 and PEG12 ADCs showed stronger anti-tumor activity than PEG4 and DAR4 controls. |
| Conditions | Trastuzumab-based DAR8-ADC with ValCit-cleavable PEG linkers, in vivo mouse model. |
Why This Matters
This provides direct evidence that the 12-unit PEG spacer offers a superior balance of efficacy and tolerability compared to shorter PEG linkers, making N-Boc-PEG12-alcohol a preferred starting material for developing high-DAR ADCs with improved safety profiles.
- [1] Sano, Y., et al. (2025). Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
